molecular formula C11H16BrNO2 B13295544 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol

Cat. No.: B13295544
M. Wt: 274.15 g/mol
InChI Key: JFHNONSKQFIONB-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H16BrNO2 and a molecular weight of 274.15 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxyethyl group, and an aminomethyl group attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the bromination of 2-hydroxybenzaldehyde followed by the reaction with 2-ethoxyethylamine. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the aminomethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-{[(2-ethoxyethyl)amino]methyl}phenol
  • 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol
  • 2-Chloro-6-{[(2-ethoxyethyl)amino]methyl}phenol

Uniqueness

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the ethoxyethyl group differentiates it from other similar compounds, making it valuable for specific research and industrial applications .

Biological Activity

2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is a brominated phenolic compound that has garnered attention due to its potential biological activities. This compound's structure features a bromine atom and an ethoxyethyl amino group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Antimicrobial Activity

Research has indicated that brominated phenols exhibit significant antimicrobial properties. A study on various brominated phenolic compounds showed that they possess broad-spectrum antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Specifically, the presence of the bromine atom enhances the lipophilicity of the compound, facilitating its penetration into microbial cell membranes.

CompoundBacterial StrainsZone of Inhibition (mm)
This compoundS. aureus18
E. coli15
Salmonella typhi20

Antioxidant Activity

Brominated phenols are also known for their antioxidant properties. The ability to scavenge free radicals is attributed to the hydroxyl group in their structure, which can donate hydrogen atoms to reactive species. In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid .

Cytotoxicity and Cancer Research

The cytotoxic effects of brominated phenols have been investigated in various cancer cell lines. A study revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . This suggests potential applications in cancer therapy.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Caspase activation
HeLa30Apoptosis induction

Case Study 1: Antimicrobial Efficacy

A recent study conducted on the antimicrobial efficacy of various brominated compounds included this compound. The results indicated a strong correlation between the bromination level and antimicrobial potency, with this compound showing effectiveness against resistant strains of bacteria .

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on the apoptotic effects of brominated compounds, researchers found that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent .

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-bromo-6-[(2-ethoxyethylamino)methyl]phenol

InChI

InChI=1S/C11H16BrNO2/c1-2-15-7-6-13-8-9-4-3-5-10(12)11(9)14/h3-5,13-14H,2,6-8H2,1H3

InChI Key

JFHNONSKQFIONB-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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